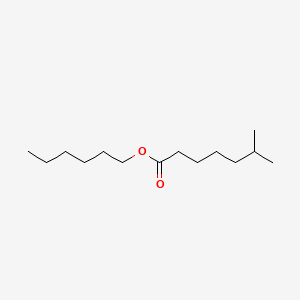
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an acetonitrile group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, resulting in high yields (78-92%) and characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy . The reaction is simple, metal-free, and does not require acid or base catalysis .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes, can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring .
Applications De Recherche Scientifique
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
Mécanisme D'action
The mechanism of action of 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit monoamine oxidase and bovine serum amine oxidase, acting through a reversible mode . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile include:
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
50270-55-8 |
|---|---|
Formule moléculaire |
C23H17N3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-(2,4,5-triphenylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C23H17N3/c24-17-16-21-22(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)25-26(21)20-14-8-3-9-15-20/h1-15H,16H2 |
Clé InChI |
JKISWSOCTWDLSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



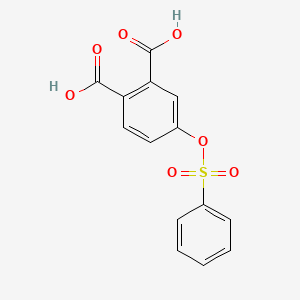

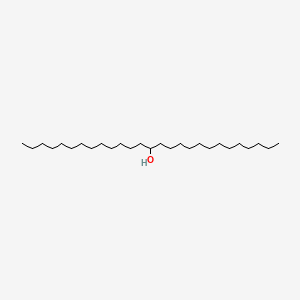
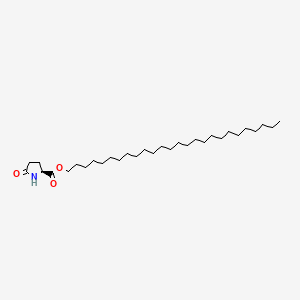

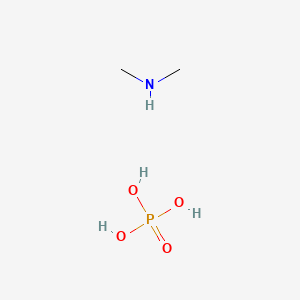
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)



![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)

